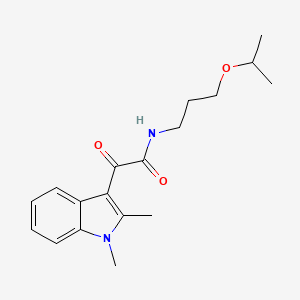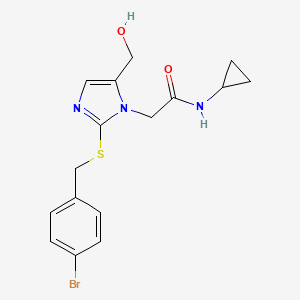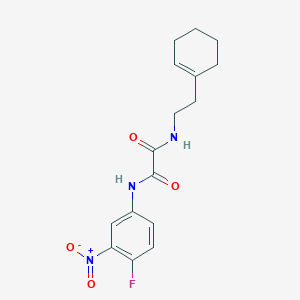
1,3-Dibromo-5-(difluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Dibromo-5-(difluoromethyl)benzene” is a chemical compound with the molecular formula C7H4Br2F2 . It is a type of organic fluorine compound .
Molecular Structure Analysis
The molecular structure of “1,3-Dibromo-5-(difluoromethyl)benzene” consists of a benzene ring with two bromine atoms and a difluoromethyl group attached to it .Physical And Chemical Properties Analysis
“1,3-Dibromo-5-(difluoromethyl)benzene” has a molecular weight of 285.911 Da . It has a density of 2.0±0.1 g/cm3, a boiling point of 200.1±35.0 °C at 760 mmHg, and a flash point of 74.8±25.9 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Valuable Precursors
Dibromobenzene derivatives, including those structurally similar to 1,3-Dibromo-5-(difluoromethyl)benzene, are crucial precursors in organic synthesis. They facilitate the synthesis of complex molecules through reactions based on the intermediate formation of benzynes, a highly reactive form of benzene. This process is instrumental in constructing diverse organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Diemer, Leroux, & Colobert, 2011).
Crystal Packing and Interactions
Studies on benzene and naphthalene derivatives, including 1,3-dibromo-5-(dibromomethyl)benzene, reveal the significance of Br...Br contacts and C-H...Br hydrogen bonds in their crystal packing. These interactions are crucial for understanding the solid-state properties of such compounds, which can influence their applications in material science, especially in designing new crystalline materials with specific properties (Kuś, Jones, Kusz, & Książek, 2023).
Polymorph Packing Interactions
The study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives showcases the importance of molecular packing interactions, such as C–Br...π(arene), in determining the physical properties of materials. These findings highlight the potential of dibromo-difluoromethyl benzene derivatives in developing new materials with tailored electronic or optical properties, leveraging specific intermolecular interactions (Manfroni, Prescimone, Constable, & Housecroft, 2021).
Applications in Catalysis
The synthesis and application of N-heterocyclic dicarbene iridium(III) pincer complexes featuring mixed ligands underscore the utility of dibromobenzene derivatives in catalysis. These complexes, derived from reactions involving dibromobenzene precursors, are explored for their efficiency in catalytic processes, such as the transfer dehydrogenation of cyclooctane, highlighting the role of these compounds in developing new catalytic systems (Zuo & Braunstein, 2012).
Enhancing Synthesis Protocols
The development of microwave-assisted protocols for the synthesis of 1,4-bis(difluoromethyl)benzene from related dibromomethyl compounds demonstrates the continuous improvement in synthetic methodologies. Such advancements allow for more efficient, high-yield production of difluoromethylated benzene derivatives, which are valuable in various chemical synthesis applications (Pan, Wang, & Xiao, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-dibromo-5-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFLXHGNEOJUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-(difluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2442505.png)



![1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2442514.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2442515.png)
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2442518.png)


![2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2442522.png)



![1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2442527.png)